

# Muvalaplin structure and small molecule properties

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## Compound Focus: Muvalaplin

CAS No.: 2565656-70-2

Cat. No.: S12873764

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## Muvalaplin Structure & Properties Summary

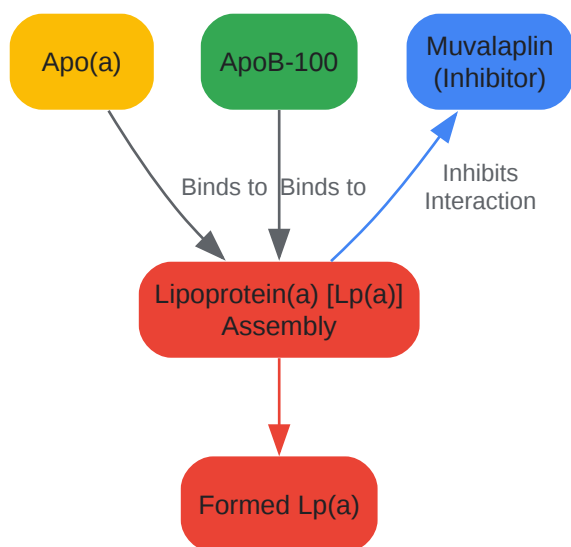
| Property             | Description / Value   |
|----------------------|---|
| INN Name             | Muvalaplin [1]  |
| Company Code         | LY3473329 / LY-3473329 [2] [1] [3]  |
| CAS Registry No.     | 2565656-70-2 [1]  |
| Chemical Formula     | C <sub>42</sub> H <sub>54</sub> N <sub>4</sub> O <sub>6</sub> [2] [3]   |
| Molecular Weight     | 710.9 g·mol <sup>-1</sup> [1] (approx. 711 [2])   |
| Structure & Scaffold | Synthetic organic; trivalent small molecule with central tribenzylamine scaffold and three identical arms [3].                            |
| Arm Moieties         | Each arm: (S)-2-[(3R)-pyrrolidin-3-yl]propanoic acid [3].   |
| SMILES (Isomeric)    | <chem>C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@H]([C@H]6CCNC6)C(=O)O)C(=O)O</chem> [1] |

| Property                              | Description / Value                 |
|---------------------------------------|-------------------------------------|
| InChIKey                              | BRLGERLDHZRETI-BGBFCPIGSA-N [1] [3] |
| Hydrogen Bond Donors                  | 6 [1]                               |
| Hydrogen Bond Acceptors               | 10 [1]                              |
| Topological Polar Surface Area (TPSA) | 151 Å <sup>2</sup> [2] (151.23 [1]) |
| Calculated LogP (XLogP)               | 1.58 [1] (0.8 [2])                  |
| Rotatable Bonds                       | 18 [1]                              |
| Lipinski's Rule of 5                  | 3 violations [1]                    |

## Mechanism of Action & Signaling Pathway

**Muvalaplin** is an oral inhibitor of the apo(a):apoB-100 protein-protein interaction (PPI), preventing the formation of lipoprotein(a) [Lp(a)] in the liver [2] [3]. Its multivalent, tripodal structure is key, enabling simultaneous engagement of multiple lysine-binding sites on the apo(a) kringle domains [3]. This mechanism is distinct and does not interfere with plasminogen function [3].

The diagram below illustrates the core mechanism and the point of **muvalaplin**'s inhibitory action in the Lp(a) assembly pathway.



Lp(a) Formation Inhibition by Muvalaplin

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**Muvalaplin** inhibits Lp(a) assembly [2] [3].

## Research Status & Supplier Information

**Muvalaplin** is currently an **investigational new drug** in Phase II clinical trials for cardiovascular risk reduction in patients with high Lp(a) levels [2] [3]. The molecule is noted for its potential as a **first-in-class** therapy [2].

For research purposes, one referenced product is:

- **Cat. No.** HY-152857 [1]

## Research Considerations

- **Property Notes:** The three violations of Lipinski's Rule of 5 (likely due to high molecular weight and TPSA) are common for complex, designed PPI inhibitors and reflect its advanced design approach [1].
- **Information Scope:** This guide consolidates available public data. For complete experimental protocols, you will need to consult the primary research articles and clinical trial documents directly [3].

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## References

1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY muvalaplin [[guidetopharmacology.org](https://guidetopharmacology.org)]
2. Drug Hunter - drug discovery, distilled [[drughunter.com](https://drughunter.com)]
3. - Wikipedia Muvalaplin [[en.wikipedia.org](https://en.wikipedia.org)]

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